2-Amino-3-formilcromona

Descripción general

Descripción

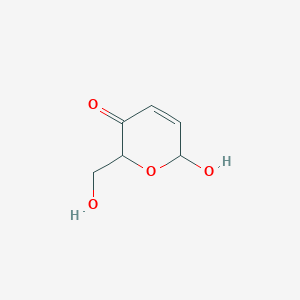

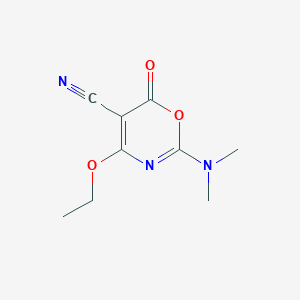

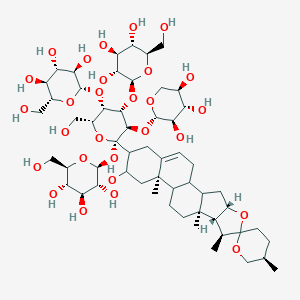

2-Amino-3-formylchromone, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative. This compound is characterized by a bicyclic heterocyclic structure, consisting of a benzene ring fused to a heterocyclic pyran ring.

Aplicaciones Científicas De Investigación

2-Amino-3-formylchromone has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2-Amino-3-formylchromone, also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a benzopyran derivative . It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring

Mode of Action

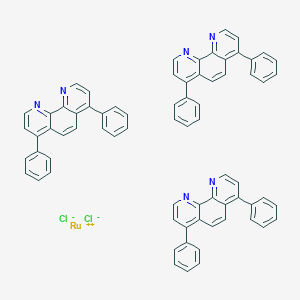

The compound undergoes condensation with ®-2-amino-2-phenylethanol to afford Schiff base ligand, which forms complexes with Cu(NO3)2 and Zn(NO3)2 . This suggests that the compound may interact with its targets through the formation of these complexes.

Biochemical Pathways

It’s known that the compound can be used in the preparation of hydrazone derivatives, required for the synthesis of heterocyclic schiff’s bases having antimicrobial activity .

Result of Action

Some hydrazones derived from chromone derivatives were evaluated for cytotoxicity against hl-60 and nalm-6 leukemia cells . Some of these derivatives showed appreciable cytotoxicity .

Análisis Bioquímico

Biochemical Properties

2-Amino-3-formylchromone undergoes condensation with ®-2-amino-2-phenylethanol to afford Schiff base ligand, which forms complexes with Cu(NO 3) 2 and Zn(NO 3) 2 . This suggests that 2-Amino-3-formylchromone can interact with certain enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

This suggests that 2-Amino-3-formylchromone may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to form complexes with Cu(NO 3) 2 and Zn(NO 3) 2, suggesting potential binding interactions with biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-3-formylchromone can be synthesized through various methods. One common approach involves the condensation of 2-hydroxyacetophenone with formamide in the presence of phosphorus oxychloride (POCl3). This reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 2-Amino-3-formylchromone may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-formylchromone undergoes various chemical reactions, including:

Condensation Reactions: It reacts with primary amines to form Schiff bases, which are valuable intermediates in the synthesis of heterocyclic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids and reduction to yield alcohol derivatives.

Substitution Reactions: It participates in nucleophilic substitution reactions, particularly with aromatic amines, leading to the formation of substituted chromone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Major Products:

Schiff Bases: Formed through condensation with primary amines.

Carboxylic Acids: Resulting from oxidation reactions.

Alcohol Derivatives: Produced via reduction reactions.

Comparación Con Compuestos Similares

3-Formylchromone: Shares a similar structure but lacks the amino group at the 2-position.

2-Amino-6-chloro-3-formylchromone: Contains an additional chlorine atom at the 6-position, which can influence its reactivity and biological activity.

2-Amino-5-methylnicotinaldehyde: Another benzopyran derivative with a different substitution pattern.

Uniqueness: 2-Amino-3-formylchromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and formyl groups allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Propiedades

IUPAC Name |

2-amino-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGIYZVZBKAJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352884 | |

| Record name | 2-Amino-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61424-76-8 | |

| Record name | 2-Amino-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of heterocyclic compounds can be synthesized using 2-Amino-3-formylchromone?

A1: 2-Amino-3-formylchromone serves as a valuable precursor for synthesizing various heterocyclic compounds. Researchers have successfully utilized it to obtain:

- Chromeno[2,3-b]pyridines: This class of compounds was synthesized via a CF3SO3H-catalyzed annulation reaction between 2-amino-3-formylchromones and 1-(methylthio)-2-nitroenamine derivatives. []

- Hydrazone derivatives: These were prepared through a simple condensation reaction of 2-amino-3-formylchromone with various hydrazine derivatives. []

- Benzopyranopyridines and benzopyranopyridones: These were synthesized by reacting 2-amino-3-formylchromone with enol lactones such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone, TAL) and 4-hydroxycoumarin under basic conditions. []

- 1,2,4-triazoles and 1,2,4-triazines: These heterocycles were achieved by further modifying the thiocarbohydrazone derivative of 2-amino-3-formylchromone through reactions with electrophilic reagents. []

- Pyrano[3,2-c]quinolinone derivatives: These compounds were prepared by reacting 2-amino-3-formylchromone and its 8-allyl analog with a β-ketoacid derivative. []

- Azaxanth-3-ylphosphonates: Specifically, 2-difluoromethyl azaxanth-3-ylphosphonates were synthesized through a base-mediated heterocyclization reaction using CF2-containing acetylenephosphonates and 2-amino-3-formylchromones. []

Q2: Has 2-Amino-3-formylchromone been explored for the development of metal complexes?

A2: Yes, 2-amino-3-formylchromone can act as a ligand in the formation of metal complexes. Researchers have reported the synthesis of:

- Chiral Schiff base ligands and their Cu(II)/Zn(II) complexes: These were prepared by reacting 2-amino-3-formylchromone with (R/S)-2-amino-1-propanol. The resulting complexes demonstrated enantiomeric specificity towards DNA. []

- Chromone-based ligand with fluorescence properties toward Zn2+: This ligand was synthesized by reacting 2-amino-3-formylchromone with 4-methylbenzenesulfonylhydrazide. It exhibited selective fluorescence enhancement in the presence of Zn2+ ions. []

- Bimetallic chelates with Group IV metal tetrachlorides: Complexes of Cu(II) and Ni(II) with a Schiff base derived from 2-amino-3-formylchromone and 1,3-diaminopropane were reacted with Group IV metal tetrachlorides, leading to the formation of bimetallic chelates. []

Q3: Are there any studies exploring the biological activity of compounds derived from 2-amino-3-formylchromone?

A3: Indeed, several studies have investigated the biological activity of compounds synthesized from 2-amino-3-formylchromone:

- Antimicrobial activity: Several new hydrazone derivatives, 1,2,4-triazoles, and 1,2,4-triazines synthesized from 2-amino-3-formylchromone were screened for their antimicrobial activity. [] Similarly, a series of benzopyranopyridones and their pyrazole derivatives, prepared from 2-amino-3-formylchromone, were also evaluated for their antibacterial activity. []

- DNA binding and cleavage: The chiral Cu(II) and Zn(II) complexes derived from 2-amino-3-formylchromone exhibited distinct DNA binding affinities and cleavage activities. The (R)-enantiomeric forms of the complexes demonstrated a higher binding affinity to DNA. []

- Topoisomerase II inhibitory activity: The (R)-enantiomeric form of the Cu(II) complex showed potent inhibitory activity against topoisomerase II, a crucial enzyme involved in DNA replication. []

- Antitumor activity: The (R)-enantiomeric forms of the Cu(II) and Zn(II) complexes were screened against various human carcinoma cell lines and exhibited promising antitumor activity. []

Q4: What insights have computational chemistry studies provided regarding 2-amino-3-formylchromone?

A4: Computational methods have been employed to understand the structural and electronic properties of 2-amino-3-formylchromone and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)